molecular formula C16H11ClN2OS B2760414 [1-(2-Chlorophenyl)-3-oxo-3-(thiophen-2-yl)propyl]propanedinitrile CAS No. 82137-58-4

[1-(2-Chlorophenyl)-3-oxo-3-(thiophen-2-yl)propyl]propanedinitrile

Cat. No.: B2760414
CAS No.: 82137-58-4
M. Wt: 314.79
InChI Key: YBTFOYKMPSDHEN-UHFFFAOYSA-N
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Description

[1-(2-Chlorophenyl)-3-oxo-3-(thiophen-2-yl)propyl]propanedinitrile is an organic compound that features a complex structure with a chlorophenyl group, a thiophene ring, and a propanedinitrile moiety

Mechanism of Action

Target of Action

Compounds containing a thiophene nucleus have been reported to possess a wide range of therapeutic properties . They are effective in various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

It’s known that d–π–a chromophores, which this compound might be classified as, are characterized by their strong absorption in the visible and near-ir regions, high thermal and photochemical stability, efficient intramolecular charge transfer, and high nonlinear optical (nlo) characteristics .

Biochemical Pathways

Compounds with a thiophene nucleus have been reported to affect a variety of biochemical pathways due to their diverse therapeutic properties .

Pharmacokinetics

It’s known that thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water , which could influence the bioavailability of the compound.

Result of Action

Compounds with a thiophene nucleus have been reported to have diverse therapeutic effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Action Environment

It’s known that the properties of d–π–a chromophores, which this compound might be classified as, depend on the molecular structure of chromophores .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Chlorophenyl)-3-oxo-3-(thiophen-2-yl)propyl]propanedinitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-chlorobenzaldehyde with thiophene-2-carboxylic acid in the presence of a suitable catalyst to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form a thiophene ring attached to the chlorophenyl group.

    Addition of Propanedinitrile: The final step involves the addition of propanedinitrile to the cyclized intermediate under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

[1-(2-Chlorophenyl)-3-oxo-3-(thiophen-2-yl)propyl]propanedinitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [1-(2-Chlorophenyl)-3-oxo-3-(thiophen-2-yl)propyl]propanedinitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features may interact with biological targets, leading to therapeutic effects.

Industry

In industry, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)

Comparison with Similar Compounds

Similar Compounds

    [1-(2-Chlorophenyl)-3-oxo-3-(thiophen-2-yl)propyl]propanedinitrile: shares similarities with other compounds containing chlorophenyl and thiophene groups, such as thiophene-2-carboxylic acid derivatives and chlorophenyl ketones.

    Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and its derivatives exhibit similar chemical properties and reactivity.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[1-(2-chlorophenyl)-3-oxo-3-thiophen-2-ylpropyl]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2OS/c17-14-5-2-1-4-12(14)13(11(9-18)10-19)8-15(20)16-6-3-7-21-16/h1-7,11,13H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTFOYKMPSDHEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CC(=O)C2=CC=CS2)C(C#N)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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